molecular formula C9H9ClS B14691226 2-(4-Chlorophenyl)thietane CAS No. 33994-08-0

2-(4-Chlorophenyl)thietane

Cat. No.: B14691226
CAS No.: 33994-08-0
M. Wt: 184.69 g/mol
InChI Key: FNOUNUMVHUHCJS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)thietane is a heterocyclic compound that features a four-membered ring containing three carbon atoms and one sulfur atom, with a 4-chlorophenyl group attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)thietane can be achieved through several methods. One common approach involves the reaction of 1,3-dihaloalkanes with sodium sulfide. For instance, 1,3-dibromopropane can react with sodium sulfide to form the thietane ring . Another method includes the cyclization of 3-mercaptoalkyl halides or sulfonates .

Industrial Production Methods

Industrial production of this compound typically involves optimized versions of the laboratory methods mentioned above. The reaction conditions are carefully controlled to maximize yield and purity. For example, the use of high-purity reagents and solvents, as well as precise temperature and pressure control, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)thietane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like butyllithium are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Cycloaddition: Photochemical conditions or the presence of catalysts like Lewis acids can facilitate these reactions.

Major Products

    Nucleophilic Substitution: The major products are open-chain compounds with functional groups introduced by the nucleophile.

    Oxidation: The products are typically sulfoxides or sulfones.

    Cycloaddition: The products are larger ring systems or spiro compounds.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)thietane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting biological effects. The specific pathways involved depend on the nature of the substituents and the conditions under which the reactions occur .

Properties

CAS No.

33994-08-0

Molecular Formula

C9H9ClS

Molecular Weight

184.69 g/mol

IUPAC Name

2-(4-chlorophenyl)thietane

InChI

InChI=1S/C9H9ClS/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9H,5-6H2

InChI Key

FNOUNUMVHUHCJS-UHFFFAOYSA-N

Canonical SMILES

C1CSC1C2=CC=C(C=C2)Cl

Origin of Product

United States

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